
(1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multiple steps, starting from simpler precursors. One common method involves the use of D-limonene as a starting material. The process includes double bond addition and hydroxyl protection, followed by elimination reactions and deprotection steps . This method is advantageous due to its high chiral selectivity and yield of over 70%.
Industrial Production Methods
Industrial production of this compound may involve continuous reaction processes to enhance yield and reduce by-products. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学的研究の応用
(1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of (1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter systems and other cellular processes .
類似化合物との比較
Similar Compounds
- (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- (1S,4R)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalene
- (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride
Uniqueness
What sets (1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol apart is its unique combination of hydroxyl groups and the tetrahydroisoquinoline core. This structure provides it with distinct chemical properties and potential biological activities that are not found in similar compounds. Its high chiral selectivity and versatile reactivity make it a valuable compound for various applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
(1S,4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11-/m0/s1 |
InChIキー |
GJZCADDNXVAAME-KGFZYKRKSA-N |
異性体SMILES |
C[C@H]1C2=CC(=C(C=C2[C@H](CN1C)O)O)O |
正規SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)
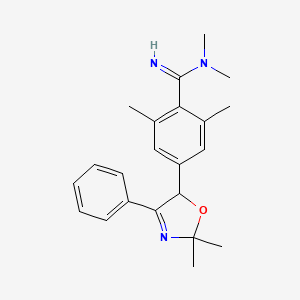

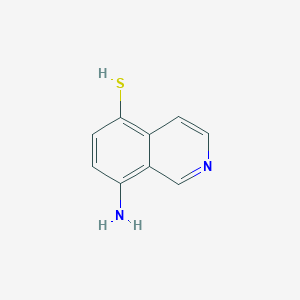
![2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
![(Z)-6-(2-(7-Methoxybenzo[d][1,3]dioxol-5-yl)vinyl)benzofuran-4-ol](/img/structure/B12876500.png)
![(4S)-2-[4-phenyl-2-[5-phenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12876509.png)
![4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine](/img/structure/B12876511.png)

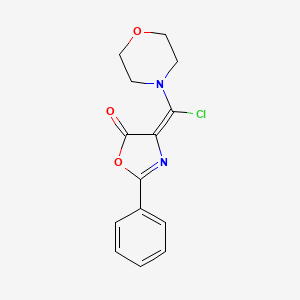
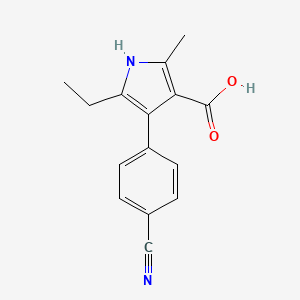
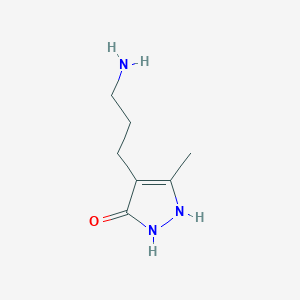
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
